1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with methyl, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the substituents. Common synthetic routes may include:
Cyclization Reactions: Starting from hydrazines and 1,3-diketones or their equivalents.
Nitration: Introduction of the nitro group using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Trifluoromethylation: Using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Continuous Flow Chemistry: For better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion of methyl groups to carboxylic acids.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution using alkoxides.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated or alkylated pyrazoles.
Scientific Research Applications
1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitro and trifluoromethyl groups could play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole: can be compared with other pyrazole derivatives such as:
Biological Activity
1,3-Dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole (CAS No. 1005576-58-8) is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with methyl, nitro, and trifluoromethyl groups. Its chemical formula is C6H6F3N3O2 with a molecular weight of 195.10 g/mol. The trifluoromethyl group is known for enhancing biological activity through improved metabolic stability and binding affinity to biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitro group may facilitate redox reactions, while the trifluoromethyl group can enhance lipophilicity, aiding in membrane permeability and interaction with lipid bilayers.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. A notable study demonstrated its ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition could be beneficial in managing postprandial hyperglycemia in diabetic patients .
Study on Antidiabetic Effects
A study published in MDPI investigated the α-glucosidase inhibitory activity of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition with an IC50 value comparable to known inhibitors like acarbose .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed that the compound binds effectively to adenosine receptors (ARs), particularly the hA3 AR subtype, suggesting its potential role in modulating receptor activity .
Comparison with Related Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
Properties
IUPAC Name |
1,3-dimethyl-4-nitro-5-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c1-3-4(12(13)14)5(6(7,8)9)11(2)10-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJVIHDPURQXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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